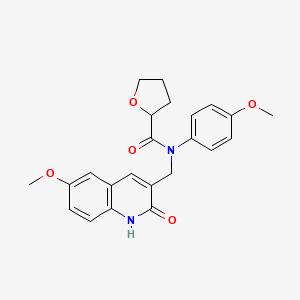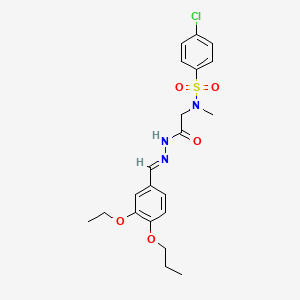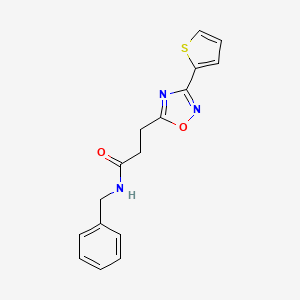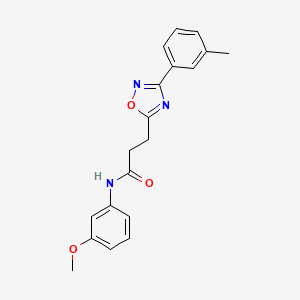
N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. This compound belongs to the family of oxadiazoles and has been found to exhibit a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, the compound has been found to exhibit antioxidant properties, which may help to protect against oxidative stress and damage.
実験室実験の利点と制限
One of the major advantages of using N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different research applications. However, one of the limitations of using this compound is that its exact mechanism of action is not yet fully understood. This makes it difficult to design experiments that specifically target its activity.
将来の方向性
There are many potential future directions for research on N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on further elucidating the compound's mechanism of action, which would help to identify new targets for drug development. Another area of research could focus on exploring the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to investigate the compound's potential applications in the treatment of other diseases such as cancer and infectious diseases. Finally, research could be conducted to investigate the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
科学的研究の応用
N-(3-methoxyphenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in the field of medicine and drug development. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-5-3-6-14(11-13)19-21-18(25-22-19)10-9-17(23)20-15-7-4-8-16(12-15)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPQUYWMEOMTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)
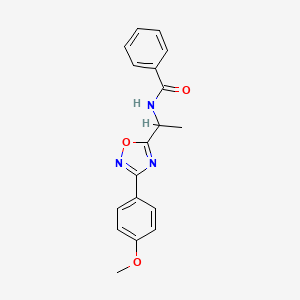
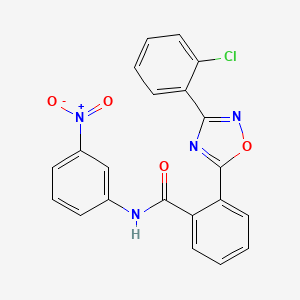


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)

